molecular formula C11H16N2O B8775706 3-amino-N,N-dimethyl-2-phenylpropanamide

3-amino-N,N-dimethyl-2-phenylpropanamide

Cat. No.: B8775706
M. Wt: 192.26 g/mol
InChI Key: JVBUGQVYMKHASD-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-2-phenylpropanamide (CAS: 170687-78-2) is a substituted propanamide featuring a phenyl group at position 2, an amino group at position 3, and dimethyl substitution on the amide nitrogen.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N,N-dimethyl-2-phenylpropanamide

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3

InChI Key

JVBUGQVYMKHASD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CN)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxy-N,N-Dimethyl-2-Phenylpropanamide

  • Structure: Features a hydroxyl group at position 2 instead of an amino group.
  • Properties: Molecular formula C₁₁H₁₅NO₂ (MW: 193.24 g/mol), melting point 81–83°C .
  • This structural variation may influence solubility and reactivity in synthetic pathways.

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

  • Structure : Contains a 3-chlorophenethyl and 6-methoxynaphthalenyl substituent.
  • Properties: Molecular formula C₂₂H₂₁ClNO₂ (MW: 366.86 g/mol).
  • Key Differences : Bulky aromatic substituents may enhance binding to hydrophobic targets (e.g., cyclooxygenase enzymes), contrasting with the simpler phenyl group in the target compound.

N-[3-Methyl-1-(2-Phenylethyl)-4-Piperidyl]-N-Phenylpropanamide

  • Structure : A fentanyl analog with a piperidine ring and phenethyl group.
  • Properties : Molecular formula C₂₄H₃₁N₂O (MW: 363.52 g/mol). Exhibits extreme analgesic potency (6,684× morphine) with rapid onset .
  • Key Differences: The piperidine ring and tertiary amine structure enhance opioid receptor affinity, unlike the primary amino group in 3-amino-N,N-dimethyl-2-phenylpropanamide.

3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

  • Structure : Fluorine and methoxy groups on the phenyl ring, with a methyl-substituted amide.
  • Properties : Hydrochloride salt form improves solubility. The electron-withdrawing fluorine and methoxy groups may modulate bioavailability and metabolic stability .
  • Key Differences: Fluorination typically increases lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs.

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
This compound C₁₁H₁₆N₂O 192.26 3-amino, N,N-dimethyl, 2-phenyl Limited data; potential synthetic intermediate
2-Hydroxy-N,N-dimethyl-2-phenylpropanamide C₁₁H₁₅NO₂ 193.24 2-hydroxy, N,N-dimethyl, 2-phenyl Mp: 81–83°C; recrystallized from EtOAc/hexane
N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide C₂₄H₃₁N₂O 363.52 Piperidyl, phenethyl, methyl Analgesic (6,684× morphine); short duration
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClNO₂ 366.86 3-chlorophenethyl, methoxynaphthalenyl Characterized via NMR, IR, UV; hybrid molecule

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